4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-sulfoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a sulfonic acid group at the 7th position, and a carboxylic acid group at the 3rd position on the quinoline ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-sulfoquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the sulfonation of 4-hydroxyquinoline-3-carboxylic acid using sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Another approach involves the use of anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to yield the desired compound .
Industrial Production Methods
Industrial production of 4-Hydroxy-7-sulfoquinoline-3-carboxylic acid often employs large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-sulfoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives
Reduction: Formation of 4-hydroxy-7-sulfoquinoline-3-methanol
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
4-Hydroxy-7-sulfoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-sulfoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
7-Sulfoquinoline-3-carboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
4-Hydroxy-2-quinolone: Contains a different arrangement of functional groups, leading to distinct biological activities.
Uniqueness
4-Hydroxy-7-sulfoquinoline-3-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, sulfonic acid, and carboxylic acid) on the quinoline ring. This combination imparts a unique set of chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
4-Oxo-7-sulfo-1H-quinoline-3-carboxylic acid (CAS No. 63463-28-5) is a compound of interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antibacterial, antifungal, and potential anticancer activities.
This compound belongs to the class of quinoline derivatives, characterized by a quinoline ring structure with various functional groups that enhance its biological activity. The following table summarizes its chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H7NO6S |
Molecular Weight | 253.23 g/mol |
IUPAC Name | This compound |
CAS Registry Number | 63463-28-5 |
Antibacterial Activity
Research indicates that derivatives of 4-oxoquinoline compounds exhibit significant antibacterial properties. A study highlighted the synthesis of new derivatives, including this compound, which demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) of 0.39 µg/mL and 0.78 µg/mL, respectively . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans, with MIC values reported at 1.56 µg/mL . This suggests potential therapeutic applications in treating fungal infections, particularly in immunocompromised patients.
Anticancer Potential
Despite the promising antibacterial and antifungal activities, initial cytotoxicity studies on human breast adenocarcinoma cells (MCF-7) revealed that this compound did not significantly affect cell proliferation at tested concentrations (0.001 to 1.0 µg/mL) . This indicates a need for further investigation into its anticancer potential, as current data do not support significant activity against solid tumors.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinoline derivatives, including this compound:
- Antimicrobial Properties : A comprehensive study synthesized various quinoline derivatives and evaluated their antimicrobial properties against a range of pathogens. The results indicated that modifications to the quinoline structure could enhance activity against specific bacteria and fungi .
- Combination Therapies : Research has explored the use of quinoline derivatives in combination with other antimicrobial agents to enhance efficacy. For instance, combining these compounds with traditional antibiotics may overcome resistance mechanisms in bacteria .
- Mechanistic Studies : Investigations into the mechanisms of action have suggested that these compounds may interfere with nucleic acid synthesis or disrupt protein synthesis pathways in microorganisms .
Properties
CAS No. |
63463-28-5 |
---|---|
Molecular Formula |
C10H7NO6S |
Molecular Weight |
269.23 g/mol |
IUPAC Name |
4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO6S/c12-9-6-2-1-5(18(15,16)17)3-8(6)11-4-7(9)10(13)14/h1-4H,(H,11,12)(H,13,14)(H,15,16,17) |
InChI Key |
RJBZLMIRRDZOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.